molecular formula C25H26N4O4 B2723132 N-benzyl-2-(3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(pyridin-2-yl)acetamide CAS No. 1324349-50-9

N-benzyl-2-(3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(pyridin-2-yl)acetamide

Cat. No.: B2723132
CAS No.: 1324349-50-9
M. Wt: 446.507
InChI Key: OFFGMHXDAJIDLM-UHFFFAOYSA-N
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Description

N-benzyl-2-(3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(pyridin-2-yl)acetamide is a useful research compound. Its molecular formula is C25H26N4O4 and its molecular weight is 446.507. The purity is usually 95%.
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Biological Activity

N-benzyl-2-(3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(pyridin-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects, particularly focusing on its pharmacological properties and therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C25_{25}H26_{26}N4_4O4_4
  • Molecular Weight : 446.507 g/mol
  • CAS Number : 1324349-50-9

The structure includes:

  • A benzyl group attached to the imidazolidinone ring.
  • A 2,5-dimethoxyphenyl moiety linked to the carbon adjacent to the carbonyl group.
  • A pyridinyl group connected to the nitrogen atom of an acetamide functional group.

Anticonvulsant Activity

Research has indicated that compounds similar to N-benzyl derivatives exhibit significant anticonvulsant properties. For instance, studies on related acetamido derivatives demonstrated potent anticonvulsant activities with effective doses (ED50) comparable to established drugs like phenytoin. For example:

  • N-benzyl-2-acetamido-3-methoxypropionamide showed an ED50 of 8.3 mg/kg in mice for seizure protection .

Src Kinase Inhibition

The compound's structural features suggest potential Src kinase inhibitory activity. In studies involving N-benzyl-substituted derivatives, it was observed that certain modifications could enhance potency against c-Src kinase. The unsubstituted N-benzyl derivative exhibited GI50 values of 1.34 µM in specific cell lines, indicating promising anticancer activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of N-benzyl derivatives. Modifications in the benzyl substitution and the presence of heteroatoms significantly influence biological outcomes:

  • Substituent Variations : Introduction of halogens or alkyl groups on the benzyl ring can alter lipophilicity and bioactivity.
  • Heteroatom Positioning : Placement of small heteroatoms adjacent to key functional groups has been shown to enhance potency against specific targets like Src kinase .

In Vitro Studies

In vitro evaluations have demonstrated that N-benzyl derivatives can modulate cellular pathways involved in stress responses and apoptosis. For example, compounds designed based on this scaffold have been tested for their ability to protect pancreatic β-cells from endoplasmic reticulum (ER) stress, with some exhibiting maximal protective activity at low concentrations (EC50 as low as 0.1 µM) .

Case Studies

  • Case Study on ER Stress Protection : A study highlighted a derivative with a similar scaffold that provided significant protection against ER stress-induced apoptosis in pancreatic β-cells, showcasing its potential for diabetes treatment .
  • Src Kinase Activity : Another study focused on a series of N-benzyl acetamides that were evaluated for their Src kinase inhibitory activities in engineered cell lines, revealing that specific substitutions could enhance their anticancer efficacy while maintaining low toxicity profiles .

Properties

IUPAC Name

N-benzyl-2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-pyridin-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4/c1-32-20-11-12-22(33-2)21(16-20)28-15-14-27(25(28)31)18-24(30)29(23-10-6-7-13-26-23)17-19-8-4-3-5-9-19/h3-13,16H,14-15,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFGMHXDAJIDLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2CCN(C2=O)CC(=O)N(CC3=CC=CC=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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